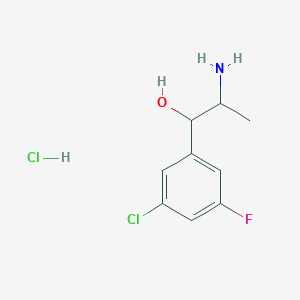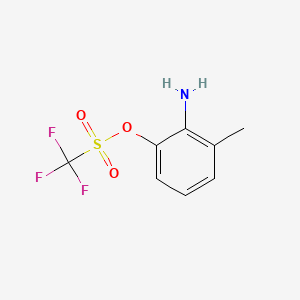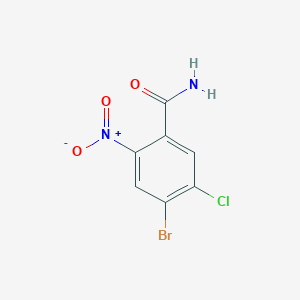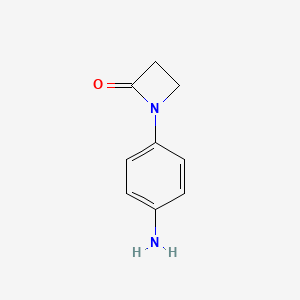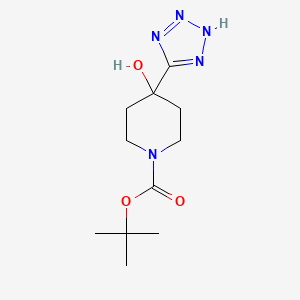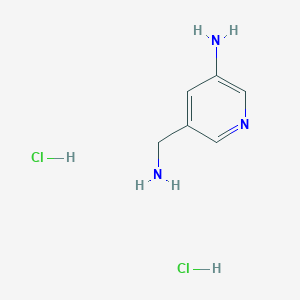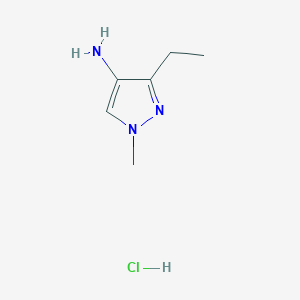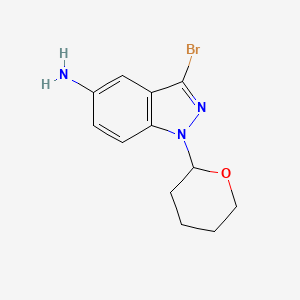
3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine: is a heterocyclic organic compound that features a bromine atom, an oxane ring, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine typically involves the following steps:
-
Formation of the Indazole Core:
- The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
- Reaction conditions often involve acidic or basic catalysts and elevated temperatures.
-
Bromination:
- The introduction of the bromine atom is achieved through bromination reactions using bromine or bromine-containing reagents such as N-bromosuccinimide.
- The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
-
Attachment of the Oxane Ring:
- The oxane ring can be introduced through nucleophilic substitution reactions involving appropriate oxane derivatives.
- Reaction conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Major products may include oxidized derivatives of the indazole core.
-
Reduction:
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
- These reactions may yield reduced forms of the compound with altered functional groups.
-
Substitution:
- Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
- Common reagents include nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
- It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology:
- 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- It is used in the design of bioactive molecules and drug candidates.
Medicine:
- The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
- It is used in medicinal chemistry research to develop new pharmaceuticals.
Industry:
- The compound finds applications in the development of specialty chemicals and advanced materials.
- It is used in the production of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Interaction with DNA: It may bind to DNA, interfering with DNA replication and transcription processes.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
3-Bromo-1-(oxan-2-yl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of an indazole core.
3-Bromo-1-(oxan-2-yl)-1H-pyridine: Features a pyridine core, offering different chemical properties and reactivity.
3-Bromo-1-(oxan-2-yl)-1H-benzimidazole: Contains a benzimidazole core, which may exhibit different biological activities.
Uniqueness:
- The presence of the indazole core in 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine imparts unique electronic and steric properties, making it distinct from other similar compounds.
- Its specific substitution pattern and functional groups contribute to its unique reactivity and potential applications in various fields.
Properties
IUPAC Name |
3-bromo-1-(oxan-2-yl)indazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c13-12-9-7-8(14)4-5-10(9)16(15-12)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITFDPUUMBYADB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)N)C(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198165 |
Source


|
| Record name | 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788054-90-9 |
Source


|
| Record name | 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

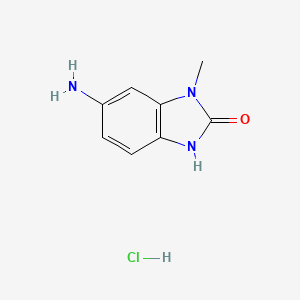

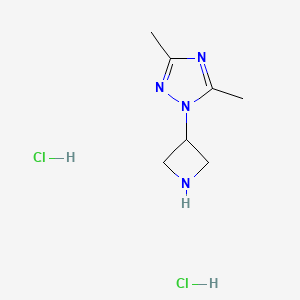
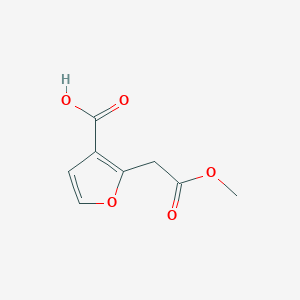

![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)
